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Abstract
Aptiganel Hydrochloride (CNS 1102) emerged as a promising neuroprotective agent

targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade

following ischemic stroke and traumatic brain injury. Preclinical studies demonstrated significant

neuroprotective effects in various animal models, fueling optimism for its therapeutic potential.

However, this initial promise did not translate into clinical success. Phase II and III clinical trials

were ultimately terminated due to a lack of efficacy and safety concerns, including increased

mortality and adverse cardiovascular and central nervous system effects. This technical guide

provides a comprehensive overview of the discovery, development, and eventual

discontinuation of Aptiganel Hydrochloride, offering valuable insights for researchers and

professionals in the field of neuroprotective drug development. The document details the drug's

mechanism of action, summarizes key preclinical and clinical data in structured tables, provides

detailed experimental protocols for pivotal studies, and visualizes complex biological and

experimental pathways using Graphviz diagrams.

Introduction
Ischemic stroke and traumatic brain injury (TBI) represent major global health challenges,

characterized by a complex pathophysiology involving a cascade of deleterious events, a

significant component of which is excitotoxicity. This process, primarily mediated by the

overactivation of glutamate receptors, leads to neuronal death and subsequent neurological
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deficits. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate

receptors, plays a central role in this excitotoxic cascade.[1][2] This understanding spurred the

development of NMDA receptor antagonists as a potential therapeutic strategy for these acute

neurological injuries.[3]

Aptiganel Hydrochloride, also known as CNS 1102, was developed as a selective, non-

competitive antagonist of the NMDA receptor. It demonstrated considerable promise in

preclinical models of focal cerebral ischemia and traumatic brain injury, consistently reducing

infarct volume and improving neurological outcomes in animal studies.[4][5] These encouraging

preclinical findings led to its advancement into clinical trials with the hope of providing a much-

needed neuroprotective therapy for stroke patients.[6]

However, the translation from preclinical efficacy to clinical benefit proved to be a significant

hurdle. A series of clinical trials, including a large, randomized controlled trial, failed to

demonstrate a clinical benefit of Aptiganel in patients with acute ischemic stroke. Furthermore,

the trials revealed a concerning safety profile, with trends toward increased mortality and a

higher incidence of adverse events in the treatment arms. The development of Aptiganel
Hydrochloride was subsequently discontinued.

This in-depth technical guide aims to provide a comprehensive retrospective on the journey of

Aptiganel Hydrochloride, from its discovery and promising preclinical development to its

ultimate failure in the clinical arena. By examining the scientific and clinical data, this document

seeks to offer valuable lessons and insights for the ongoing quest to develop effective

neuroprotective therapies.

Mechanism of Action
Aptiganel Hydrochloride is a selective, non-competitive antagonist that acts on the ion

channel associated with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a

heterotetrameric ligand-gated ion channel composed of GluN1 and GluN2 subunits.[7] For the

channel to open, it requires the binding of two co-agonists: glutamate to the GluN2 subunit and

glycine or D-serine to the GluN1 subunit.[2][8] Upon activation, the channel becomes

permeable to cations, most notably Ca2+.[8]

Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium

ion (Mg2+) in a voltage-dependent manner.[8] Depolarization of the postsynaptic membrane
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relieves this Mg2+ block, allowing for ion influx. In pathological conditions such as ischemic

stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a

massive influx of Ca2+. This calcium overload triggers a cascade of intracellular events,

including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell

death, a process known as excitotoxicity.[1]

Aptiganel Hydrochloride exerts its neuroprotective effect by binding with high affinity to a site

within the ion channel of the NMDA receptor. This binding physically obstructs the flow of ions,

including Ca2+, through the channel, even when glutamate and glycine are bound to their

respective sites. As a non-competitive antagonist, its action is not overcome by high

concentrations of glutamate, making it a potentially robust neuroprotective agent in the context

of excitotoxicity.
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Preclinical Development
Aptiganel Hydrochloride demonstrated significant neuroprotective effects in a variety of

preclinical models of acute neurological injury. These studies were crucial in establishing the

rationale for its clinical development.

In Vitro Studies
In primary neuronal cultures, Aptiganel was shown to protect neurons from glutamate-induced

excitotoxicity. These in vitro assays were fundamental in confirming the drug's mechanism of

action and its potential as a neuroprotective agent.

Glutamate Excitotoxicity Assay using Lactate Dehydrogenase (LDH) Release:

This assay is a common method to quantify cell death by measuring the release of the

cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured

in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine) on

poly-D-lysine coated plates. Cultures are maintained for at least 14 days in vitro to allow for

maturation and synapse formation.[9]

Compound Incubation: Prior to the glutamate challenge, the neuronal cultures are pre-

incubated with varying concentrations of Aptiganel Hydrochloride or a vehicle control for a

specified period (e.g., 24 hours).[10]

Glutamate Insult: An excitotoxic concentration of L-glutamate (e.g., 25 µM) is added to the

culture medium.[1] The duration of glutamate exposure can vary (e.g., 60 minutes), after

which the glutamate-containing medium is replaced with fresh, pre-warmed medium.[1]

LDH Assay: After a recovery period (e.g., 24 hours) post-glutamate exposure, a sample of

the culture supernatant is collected.[10] The amount of LDH released is quantified using a

commercially available LDH cytotoxicity assay kit. The assay involves the reduction of NAD+

to NADH by LDH, which then reduces a tetrazolium salt to a colored formazan product.[1]

[11] The absorbance of the formazan is measured spectrophotometrically at 490 nm.[1]
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Data Analysis: The percentage of neuroprotection is calculated by comparing the LDH

release in Aptiganel-treated cultures to that in vehicle-treated, glutamate-exposed cultures

and untreated control cultures.

In Vivo Studies
Aptiganel's neuroprotective efficacy was evaluated in several animal models of ischemic stroke

and traumatic brain injury.

The most common animal model used to evaluate potential stroke therapies is the middle

cerebral artery occlusion (MCAO) model in rodents. Aptiganel was shown to reduce infarct

volume by 40-70% in rat models of both permanent and temporary MCAO when administered

up to one hour after the ischemic insult.[5]

Table 1: Summary of Preclinical Efficacy of Aptiganel in Focal Cerebral Ischemia

Animal Model
Dosing
Regimen

Primary
Outcome

Result Reference

Rat MCAO

(permanent)
Not specified Infarct Volume

40-70%

reduction
[5]

Rat MCAO

(temporary)
Not specified Infarct Volume

40-70%

reduction
[5]

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

This model mimics human ischemic stroke by temporarily blocking blood flow to the middle

cerebral artery.

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g.,

with isoflurane). Body temperature is maintained at 37°C using a heating pad.

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[12][13] The ECA

is ligated distally, and a temporary clip is placed on the ICA.[14] A small incision is made in

the ECA stump.[13] A silicon-coated monofilament suture (e.g., 4-0 nylon) is introduced
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through the ECA into the ICA and advanced until it occludes the origin of the middle cerebral

artery (MCA).[12][15] The occlusion is typically maintained for a specific duration (e.g., 60 or

120 minutes).[12]

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of

the MCA territory.[14] The ECA stump is then permanently ligated.

Drug Administration: Aptiganel Hydrochloride or vehicle is administered intravenously at a

predetermined time point relative to the onset of ischemia.

Outcome Assessment:

Neurological Deficit Scoring: Neurological function is assessed at various time points post-

MCAO using a standardized scoring system.

Infarct Volume Measurement: After a survival period (e.g., 24 hours or 7 days), the

animals are euthanized, and their brains are removed.[14] The brains are sectioned and

stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red,

leaving the infarcted tissue unstained (white).[14] The infarct volume is then quantified

using image analysis software.

Aptiganel was also evaluated in a controlled cortical impact (CCI) injury model in rats, a widely

used model of TBI.

Table 2: Summary of Preclinical Efficacy of Aptiganel in Traumatic Brain Injury

Animal Model
Dosing
Regimen

Primary
Outcome(s)

Result(s) Reference

Rat CCI Not specified

Contusion

Volume,

Hemispheric

Swelling

Decreased

contusion

volume and

hemispheric

swelling

[5]

Controlled Cortical Impact (CCI) Injury in Rats:
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This model produces a focal contusion by directly impacting the exposed cortex.

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.[7][8]

Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the

parietal cortex).[7][16]

Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used

to deliver a controlled impact to the exposed dura mater at a defined velocity, depth, and

dwell time.[17][18]

Drug Administration: Aptiganel Hydrochloride or vehicle is administered at a specified time

point post-injury.

Outcome Assessment:

Contusion Volume Measurement: At a predetermined time point, animals are euthanized,

and their brains are sectioned and stained (e.g., with cresyl violet). The contusion volume

is then calculated using stereological methods.

Brain Edema Measurement: Brain edema can be assessed using the wet-dry weight

method.[19] Brain tissue samples from the injured and contralateral hemispheres are

weighed before and after drying in an oven to determine the water content.[19]
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Clinical Development
Based on the promising preclinical data, Aptiganel Hydrochloride advanced into clinical trials

for the treatment of acute ischemic stroke.

Phase II Studies
Several Phase II studies were conducted to assess the safety, tolerability, and

pharmacokinetics of Aptiganel in both healthy volunteers and stroke patients. These studies

established a dose-dependent profile of central nervous system (CNS) and cardiovascular side

effects, including elevated blood pressure.[20] A tolerable dose that achieved plasma

concentrations shown to be neuroprotective in animal models was identified.[20]

Table 3: Summary of a Phase II Safety and Tolerability Study of Aptiganel in Acute Ischemic

Stroke

Study Design
Patient
Population

Dosing
Regimens

Key Findings Reference

Double-blind,

randomized,

placebo-

controlled,

multicenter

46 patients with

acute ischemic

stroke within 24

hours of onset

Ascending IV

bolus doses (3,

4.5, 6, and 7.5

mg); Bolus

followed by

infusion (6 mg +

1 mg/h; 4.5 mg +

0.75 mg/h for 12

hours)

4.5 mg bolus +

0.75 mg/h

infusion was

tolerable but

caused a mean

rise in systolic

blood pressure of

~30 mm Hg and

some CNS

effects. Achieved

plasma

concentrations

>10 ng/mL.

[20]

Phase II Clinical Trial Design (Safety and Tolerability):

Patient Population: Patients with acute ischemic stroke presenting within a specific time

window (e.g., 24 hours) from symptom onset.[20]
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Inclusion/Exclusion Criteria: Specific criteria were used to select a relatively homogenous

patient population.

Inclusion: Acute neurological deficit consistent with carotid artery territory stroke, NIH

Stroke Scale (NIHSS) score within a certain range (e.g., 4-20).[21]

Exclusion: Coma or stupor, malignant hypertension, significant hypotension, or other

unstable medical conditions.[21]

Study Design: Double-blind, randomized, placebo-controlled, dose-escalation design.[20]

Randomization: Patients were randomly assigned to receive either Aptiganel
Hydrochloride at different dose levels or a placebo.[20]

Intervention: Intravenous administration of the study drug as a bolus followed by a

continuous infusion for a specified duration (e.g., 12 hours).[20]

Assessments:

Safety and Tolerability: Monitoring of vital signs, adverse events, and laboratory

parameters.

Pharmacokinetics: Serial blood sampling to determine the plasma concentration of

Aptiganel.

Neurological and Functional Status: Assessment at baseline and follow-up using scales

such as the NIHSS and the Modified Rankin Scale (mRS).

Phase II/III Efficacy Trial
A large, nested Phase II/III randomized controlled trial was initiated to determine the efficacy of

Aptiganel in improving clinical outcomes in patients with acute ischemic stroke.

Table 4: Summary of the Phase II/III Randomized Controlled Trial of Aptiganel in Acute

Ischemic Stroke
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Study
Design

Patient
Population

Dosing
Regimens

Primary
Efficacy
Endpoint

Key Results Reference

Nested phase

2/phase 3

randomized

controlled

trial

628 patients

with

hemispheric

ischemic

stroke within

6 hours of

onset

High-dose: 5-

mg bolus +

0.75 mg/h for

12 hours;

Low-dose: 3-

mg bolus +

0.5 mg/h for

12 hours;

Placebo

Modified

Rankin Scale

(mRS) score

at 90 days

No

improvement

in outcome

for either

Aptiganel

group

compared to

placebo.

Trend

towards

higher

mortality in

the high-dose

group.

Phase III Clinical Trial Design (Efficacy):

Patient Population: Patients with acute hemispheric ischemic stroke presenting within 6

hours of symptom onset.

Inclusion/Exclusion Criteria: Similar to Phase II studies but potentially with more refined

criteria.

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

Randomization: Patients were randomly assigned to one of three treatment groups: high-

dose Aptiganel, low-dose Aptiganel, or placebo.

Intervention: Intravenous administration of the assigned treatment for 12 hours.

Primary and Secondary Endpoints:
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Primary: The primary measure of efficacy was the Modified Rankin Scale (mRS) score at

90 days post-stroke. The mRS is a 7-point scale (0-6) that measures the degree of

disability or dependence in daily activities.

Secondary: Secondary endpoints included mortality and the change in the National

Institutes of Health Stroke Scale (NIHSS) score at 7 days. The NIHSS is a systematic

assessment tool that provides a quantitative measure of stroke-related neurologic deficit.

Reasons for Discontinuation
The development of Aptiganel Hydrochloride was terminated due to the unfavorable results

of the Phase II/III clinical trial. The trial was suspended by the sponsor and the independent

data and safety monitoring board because of a lack of efficacy and a potential for harm.

The key findings that led to the discontinuation were:

Lack of Efficacy: There was no improvement in the primary outcome (mRS score at 90 days)

for patients treated with either low-dose or high-dose Aptiganel compared to placebo.

Potential for Harm: A trend towards increased mortality was observed in the high-dose

Aptiganel group compared to the placebo group. Additionally, adverse events such as

somnolence, confusion, cerebral edema, hypertension, and ventricular dysrhythmias were

more common in patients treated with Aptiganel.
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The story of Aptiganel Hydrochloride is a salient example of the challenges inherent in

translating promising preclinical findings for neuroprotective agents into clinically effective

therapies. Despite a strong scientific rationale and robust preclinical data, Aptiganel failed to

demonstrate efficacy in human trials and was associated with significant safety concerns. This

outcome underscores the complexities of acute ischemic stroke pathophysiology and the

difficulty in targeting a single mechanism in a heterogeneous patient population.

The discontinuation of Aptiganel, along with other NMDA receptor antagonists, has prompted a

re-evaluation of strategies for neuroprotection. Several factors may have contributed to its

failure, including the narrow therapeutic window for intervention, the potential for off-target

effects, and the challenge of achieving a therapeutic concentration in the brain without causing

systemic toxicity. The lessons learned from the development of Aptiganel Hydrochloride
continue to inform the design of future preclinical studies and clinical trials for neuroprotective

agents, emphasizing the need for more sophisticated animal models, a better understanding of

the blood-brain barrier, and the development of drugs with improved safety profiles. While

Aptiganel did not fulfill its initial promise, its journey provides invaluable knowledge for the

ongoing effort to develop effective treatments for acute neurological injuries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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